1-(3-Fluorobenzyl)piperidine-3-carboxylic acid
Overview
Description
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C13H16FNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorobenzyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and piperidine-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-fluorobenzyl chloride reacts with piperidine-3-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Scientific Research Applications
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of fluorinated benzyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes, depending on its specific application.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds:
Piperidine Derivatives: Compounds such as 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid and 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUDHUJSDJLKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405252 | |
Record name | 1-(3-fluorobenzyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896046-85-8 | |
Record name | 1-(3-fluorobenzyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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